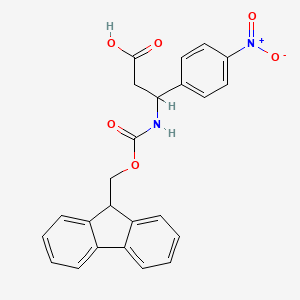

Fmoc-(RS)-3-amino-3-(4-nitrophenyl)-propionic acid

概要

説明

Fmoc-(RS)-3-amino-3-(4-nitrophenyl)-propionic acid: is a derivative of amino acids that is commonly used in peptide synthesis. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions . The presence of the 4-nitrophenyl group adds unique chemical properties, making it a valuable intermediate in various synthetic applications .

準備方法

Synthetic Routes and Reaction Conditions: One common method involves the reaction of Fmoc-protected amino acids with 4-nitrobenzyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity . The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product .

化学反応の分析

Types of Reactions: Fmoc-(RS)-3-amino-3-(4-nitrophenyl)-propionic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

Substitution: The Fmoc group can be removed using piperidine, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Piperidine in DMF.

Major Products Formed:

Oxidation: Formation of 4-aminophenyl derivatives.

Reduction: Formation of 4-aminophenyl derivatives.

Substitution: Deprotected amino acids ready for further functionalization.

科学的研究の応用

Chemistry: Fmoc-(RS)-3-amino-3-(4-nitrophenyl)-propionic acid is widely used in peptide synthesis as a building block for creating complex peptides and proteins . Its stability and ease of removal make it an ideal protecting group for amino acids .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions . It serves as a model compound for understanding the behavior of nitrophenyl derivatives in biological systems .

Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents . Its ability to be easily modified allows for the creation of peptides with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique chemical properties make it valuable for various applications, including the synthesis of advanced materials .

作用機序

The mechanism of action of Fmoc-(RS)-3-amino-3-(4-nitrophenyl)-propionic acid involves the protection and deprotection of the amino group during peptide synthesis . The Fmoc group is stable under acidic conditions but can be removed under basic conditions using piperidine . This allows for the sequential addition of amino acids to form peptides . The nitrophenyl group can undergo reduction to form an amino group, which can then participate in further chemical reactions .

類似化合物との比較

Uniqueness: Fmoc-(RS)-3-amino-3-(4-nitrophenyl)-propionic acid is unique due to its specific combination of the Fmoc protecting group and the 4-nitrophenyl group . This combination provides stability during peptide synthesis and allows for easy modification of the compound . The presence of the nitrophenyl group also adds unique chemical properties that are not found in other similar compounds .

生物活性

Fmoc-(RS)-3-amino-3-(4-nitrophenyl)-propionic acid (Fmoc-NP) is a synthetic amino acid derivative notable for its role in peptide synthesis and potential therapeutic applications. Characterized by a 4-nitrophenyl group attached to the beta carbon of the propionic acid backbone, this compound has garnered attention for its unique structural properties, which enhance its biological activity. The molecular formula of Fmoc-NP is C24H20N2O6, with a molecular weight of approximately 432.4 g/mol .

Biological Activity Overview

The biological activity of Fmoc-NP is primarily linked to its function as a building block in peptide synthesis. The presence of the nitrophenyl moiety is believed to enhance interactions with biological targets, potentially increasing the efficacy of peptides synthesized from it. Research indicates that peptides containing Fmoc-NP can modulate various biological pathways, particularly in neuropharmacology where they may interact with neurotransmitter receptors .

The mechanism by which Fmoc-NP exerts its biological effects involves several key processes:

- Peptide Synthesis : The Fmoc protecting group allows for stable and efficient solid-phase peptide synthesis, facilitating the creation of complex peptides with desired functionalities.

- Receptor Interaction : Peptides derived from Fmoc-NP have shown potential in binding to neurotransmitter receptors, influencing cellular signaling pathways critical for various physiological responses .

Applications in Research and Medicine

Fmoc-NP has several significant applications:

- Peptide-Based Drug Development : Its derivatives are being explored for therapeutic uses, particularly in developing neuroactive peptides that may have implications in treating neurological disorders.

- Protein-Protein Interactions : In biological research, Fmoc-NP is utilized to study interactions between proteins and other biomolecules, providing insights into cellular mechanisms .

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Peptide Synthesis | Serves as a building block for complex peptides and proteins | |

| Neuroactive Peptides | Potential therapeutic applications in neuropharmacology | |

| Receptor Modulation | Influences neurotransmitter receptor interactions, affecting cellular signaling | |

| Drug Development | Used in creating peptide-based drugs targeting specific pathways |

Case Studies

- Neuroactive Peptide Development : Research has demonstrated that peptides synthesized using Fmoc-NP can effectively bind to specific receptors involved in neurotransmission. For instance, studies have shown that these peptides can modulate synaptic activity and may hold promise for treating conditions like depression and anxiety .

- Therapeutic Applications : In a recent study, derivatives of Fmoc-NP were evaluated for their ability to inhibit certain biochemical pathways involved in neurodegenerative diseases. The results indicated significant potential for these compounds in drug development aimed at mitigating the effects of such diseases .

特性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)13-22(15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIITDVCGARGIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。